molecular formula C15H13NO4 B5763658 1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone

1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone

Cat. No. B5763658
M. Wt: 271.27 g/mol
InChI Key: DHKUVTCQVPQBHP-UHFFFAOYSA-N
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Description

1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone, also known as NBPE, is a synthetic compound that has been widely used in scientific research. It belongs to the family of benzyl ether compounds and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Studies

  • Complex Synthesis and Antimicrobial Activity : 1-(2-{[(E)-3-methoxy-2-hydroxybenzylidene]amino}phenyl)ethanone oxime, a derivative of 1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone, was used in the synthesis of mono- and dinuclear Ni(II) complexes. These complexes exhibited distinct spectroscopic, electrochemical, thermal properties, and demonstrated antimicrobial activity (Chai et al., 2017).

  • Photochemical Reactions and Mechanisms : Research on 2-nitrobenzyl compounds, closely related to 1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone, focused on their photochemical reaction mechanisms, particularly the formation of nitroso compounds via UV irradiation. This study provided insights into the underlying photochemical processes and their potential applications (Gáplovský et al., 2005).

  • Fungitoxicity of Phenyl Derivatives : Derivatives of 1-(3-(Benzylideneamino)phenyl)ethanone, closely related to 1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone, were synthesized and tested for fungitoxicity. These compounds showed promising efficacy against various fungal species, highlighting their potential in agricultural applications (Mehton, Sharma, & Rai, 2009).

  • Antimicrobial Properties of Derivatives : The synthesis of derivatives involving 1-(4-hydroxyphenyl)-ethanone, a structure akin to 1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone, demonstrated antimicrobial activity against several bacterial strains. This research contributes to the development of new antimicrobial agents (Patel, Nimavat, Vyas, & Patel, 2011).

Structural and Theoretical Analysis

  • Schiff Bases and Molecular Docking : Schiff bases synthesized from compounds similar to 1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone were analyzed using X-ray diffraction, DFT calculations, and molecular docking. This study provided insights into the compounds' interaction with biological enzymes (Raza et al., 2021).

  • X-ray and DFT-Calculated Structures : The isomeric structures of compounds closely related to 1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone were determined using X-ray diffraction and DFT. This research contributes to understanding the molecular structure and behavior of these compounds (Șahin et al., 2011).

properties

IUPAC Name

1-[3-[(3-nitrophenyl)methoxy]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-11(17)13-5-3-7-15(9-13)20-10-12-4-2-6-14(8-12)16(18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKUVTCQVPQBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(3-Nitrobenzyl)oxy]phenyl}-1-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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